An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-amino-1-methyl-1H-pyrazole-5-carboxamide Hydrochloride
This guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. In the absence of published experimental spectra for this specific salt, this document leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and insights from computational studies to offer a comprehensive set of predicted chemical shift assignments. This resource is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the NMR characteristics of this and related pyrazole-based molecules.
Introduction: The Significance of NMR in Heterocyclic Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For heterocyclic compounds such as 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, NMR provides critical information regarding the electronic environment of each proton and carbon atom, enabling unambiguous confirmation of the molecular structure. The chemical shift (δ), multiplicity, and integration of NMR signals are exquisitely sensitive to the substitution pattern and electronic properties of the pyrazole ring, as well as the nature and conformation of its substituents.
The subject of this guide, 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride, is a substituted pyrazole, a class of heterocyclic compounds with broad applications in medicinal chemistry. Accurate NMR spectral assignment is a cornerstone of its chemical characterization, ensuring identity and purity, which are critical for any downstream application, particularly in drug development.
Predicted ¹H NMR Spectral Assignments
The predicted ¹H NMR spectrum of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride in a solvent such as DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the methyl, pyrazole ring, amino, and carboxamide protons. The hydrochloride form will influence the chemical shifts, particularly of the protons on or near the nitrogen atoms, due to protonation effects which generally lead to deshielding (a downfield shift).[1][2][3]
Molecular Structure and Proton Labeling:
Figure 1. Molecular structure of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride with proton labeling.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H_Me | 3.6 - 3.9 | Singlet | 3H | The methyl protons on N1 are expected to be deshielded due to the electronegativity of the nitrogen atom. |
| H₃ | 7.5 - 7.8 | Singlet | 1H | This is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent substituents. |
| H_amino | 6.5 - 7.5 | Broad Singlet | 2H | The amino protons are expected to be deshielded by the electron-withdrawing effect of the pyrazole ring. The broadness of the signal is due to quadrupole effects from the adjacent nitrogen and potential chemical exchange. In the hydrochloride salt, these protons may be further deshielded. |
| H_amide | 7.0 - 8.0 | Two Broad Singlets | 2H | The carboxamide protons are typically observed as two distinct broad singlets due to restricted rotation around the C-N bond.[4][5] Their chemical shifts are influenced by hydrogen bonding with the solvent and the electronic environment. The use of DMSO as a solvent can lead to significant downfield shifts for NH protons due to strong hydrogen bonding.[4][6][7] |
| NH⁺ | 10.0 - 14.0 | Broad Singlet | 1H | As a hydrochloride salt, one of the nitrogen atoms of the pyrazole ring is expected to be protonated. This N-H proton will be highly deshielded and likely exchangeable, resulting in a broad signal at a very low field. The exact position is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Spectral Assignments
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.
Molecular Structure and Carbon Labeling:
Figure 2. Molecular structure of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride with carbon labeling.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C_Me | 35 - 40 | The methyl carbon attached to the N1 atom. Its chemical shift is in the typical range for N-methyl groups in heterocyclic systems. |
| C₃ | 135 - 145 | This carbon is part of the aromatic pyrazole ring and is adjacent to two nitrogen atoms, leading to a downfield shift. |
| C₄ | 95 - 105 | The amino group at this position is electron-donating, which is expected to shield this carbon, resulting in an upfield shift compared to other pyrazole ring carbons. |
| C₅ | 140 - 150 | This carbon is attached to the electron-withdrawing carboxamide group and is part of the pyrazole ring, leading to a significant downfield shift. Protonation of the adjacent nitrogen in the hydrochloride salt would further deshield this carbon.[1][2][3] |
| C_amide | 160 - 170 | The carbonyl carbon of the carboxamide group is expected to resonate at a low field, which is characteristic of amide carbonyls. |
Experimental Protocols
While experimental data is not available for the title compound, a standard protocol for acquiring such data is provided below for researchers who may synthesize this molecule.
Sample Preparation for NMR Analysis:
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Dissolution: Accurately weigh approximately 5-10 mg of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amides as it slows down the exchange of NH protons, leading to sharper signals.
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Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.
NMR Spectrometer Setup and Data Acquisition:
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¹H NMR:
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Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
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Temperature: Room temperature (e.g., 298 K).
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Spectral Width: Approximately 16 ppm.
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Relaxation Delay: 1-2 seconds.
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-
¹³C NMR:
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Spectrometer: Same as for ¹H NMR.
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.
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Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Spectral Width: Approximately 220 ppm.
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Relaxation Delay: 2-5 seconds.
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2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Workflow for NMR Data Acquisition and Analysis:
Figure 3. A generalized workflow for the acquisition and analysis of NMR data for small molecules.
Conclusion
This in-depth technical guide provides a theoretically derived yet scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride. The predicted chemical shifts and assignments are based on established NMR principles and data from analogous structures. While experimental verification is the ultimate standard, this guide serves as a valuable resource for researchers working with this compound, aiding in spectral interpretation and structural confirmation. The provided protocols also offer a clear methodology for obtaining high-quality experimental data.
References
- Elguero, J., Marzin, C., Roberts, J. D., & Inners, R. R. (1983). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.
- Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(10), 1765–1769.
- Elguero, J., & Pérez-Torralba, M. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Abraham, R. J., & Reid, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 621-631.
- Abraham, R. J., & Mobli, M. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 297-308.
- Griffiths, L., & Horton, R. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(2), 154-162.
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